molecular formula C9H21O2PS2 B14460349 O,S,S-Tripropyl dithiophosphate CAS No. 74125-01-2

O,S,S-Tripropyl dithiophosphate

Cat. No.: B14460349
CAS No.: 74125-01-2
M. Wt: 256.4 g/mol
InChI Key: AOTHZQJQFFOUEA-UHFFFAOYSA-N
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Description

O,S,S-Tripropyl dithiophosphate is an organophosphorus compound that belongs to the class of thiophosphates. These compounds are characterized by the presence of sulfur atoms replacing one or more oxygen atoms in the phosphate group. This compound is known for its unique chemical properties and has found applications in various fields, including industrial, agricultural, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,S,S-Tripropyl dithiophosphate typically involves the reaction of dialkyl phosphites with sulfur or sulfur-containing reagents. One common method is the reaction of diethyl phosphite with sulfur in the presence of a base such as triethylamine. This reaction can be carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: O,S,S-Tripropyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving this compound can be carried out using alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted thiophosphates .

Scientific Research Applications

O,S,S-Tripropyl dithiophosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions.

    Industry: this compound is used as an additive in lubricants and as a flotation agent in mineral processing.

Comparison with Similar Compounds

O,S,S-Tripropyl dithiophosphate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from industrial to medicinal, highlights its importance in scientific research and practical use .

Properties

CAS No.

74125-01-2

Molecular Formula

C9H21O2PS2

Molecular Weight

256.4 g/mol

IUPAC Name

1-bis(propylsulfanyl)phosphoryloxypropane

InChI

InChI=1S/C9H21O2PS2/c1-4-7-11-12(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3

InChI Key

AOTHZQJQFFOUEA-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(SCCC)SCCC

Origin of Product

United States

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